molecular formula C10H4BrClF3N B158078 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline CAS No. 1701-28-6

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Cat. No. B158078
CAS RN: 1701-28-6
M. Wt: 310.5 g/mol
InChI Key: JKEQQFAWABXNFV-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H4BrClF3N . Its molecular weight is 310.5 .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is represented by the SMILES string FC(F)(F)c1cc(Cl)c2cc(Br)ccc2n1 .


Physical And Chemical Properties Analysis

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a solid compound . Its IUPAC name is 6-bromo-4-chloro-2-(trifluoromethyl)quinoline . The InChI code is 1S/C10H4BrClF3N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antimalarial Agents : Novel derivatives of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline have shown antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).

Chemical Synthesis and Photophysics

  • Synthesis via Buchwald–Hartwig Amination : A successful synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines has been reported, displaying strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).

Steric Pressure and Chemical Reactivity

  • Steric Pressure and Deprotonation Studies : Research has explored the steric pressure and selective deprotonation in compounds like 4-bromo-2-(trifluoromethyl)quinoline, revealing insights into the reactivity of such halogenated quinolines (Schlosser et al., 2006).

Quinoline Derivatives and Functionalization

  • Functionalization of Quinoline Derivatives : Studies have shown the potential for regiochemical exhaustive functionalization reactions, using organolithium intermediates derived from compounds like 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline (Marull & Schlosser, 2004).

Applications in Liquid Crystals

  • Liquid Crystal Synthesis : Synthesis of 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines has been reported, with some compounds displaying liquid crystal properties, influenced by molecular length and torsional angles (Rodrigues et al., 2019).

Green Chemistry Approaches

  • Catalyst-Free Green Synthesis : A solvent-free and catalyst-free approach for the preparation of 6H-chromeno[4,3b]quinolin-6-ones, which aligns with the principles of green chemistry, has been developed (Patra, 2021).

Safety And Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

6-bromo-4-chloro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEQQFAWABXNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381076
Record name 6-bromo-4-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

CAS RN

1701-28-6
Record name 6-bromo-4-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RP Rivera, S Hassan, P Ehlers, J Lecka… - …, 2018 - Wiley Online Library
Diarylated 2‐(trifluoromethyl)quinolines, containing two identical aryl groups, were prepared by Suzuki–Miyaura cross‐coupling reaction of 4,6‐dibromo‐2‐(trifluoromethyl)quinoline. In …
RP Rivera - 2018 - rosdok.uni-rostock.de
This thesis deals with the functionalization of pentahalogenated pyridines and dihalogenated quinolines through palladium catalyzed cross coupling reactions. This includes the …
Number of citations: 3 rosdok.uni-rostock.de
R Perdomo Rivera - Dissertation, Rostock, Universität …
Number of citations: 0
C Liang, WT Zhuo, YN Niu, GL Gao - Synthesis, 2020 - thieme-connect.com
A photoredox catalytic strategy has been described for the direct C2 trifluoromethylation of quinoline N-oxides. This reaction is compatible with a range of synthetically relevant …
Number of citations: 13 www.thieme-connect.com

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